1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone
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Description
1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C24H25FN6OS and its molecular weight is 464.56. The purity is usually 95%.
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Scientific Research Applications
Inotropic Activity
The synthesis and evaluation of structurally similar compounds have shown positive inotropic activity. For instance, 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides exhibited favorable activity, indicating potential applications in developing heart-related therapies (Liu et al., 2009).
Anticancer Activity
Another study focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, highlighting their structural requirements essential for anticancer activity. Some derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Synthesis and Characterization
Research on the synthesis, spectroscopic characterization, and evaluation of compounds for cytotoxic studies and docking studies, like the compound 1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, presents a comprehensive approach to understanding the pharmacokinetics and biological applications of such molecules (Govindhan et al., 2017).
Antibacterial and Antimycobacterial Agents
The synthesis of Sparfloxacin derivatives aimed at producing antibacterial and antimycobacterial agents offers insights into the potential therapeutic applications of similar compounds. These derivatives showed moderate activity against Gram-positive bacteria and mycobacterium tuberculosis (Gurunani et al., 2022).
Quality Control Methods
For a compound recognized as a promising antimalarial agent, the development of quality control methods underscores the importance of ensuring the purity and efficacy of such chemical entities for further studies (Danylchenko et al., 2018).
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6OS/c1-16(2)22-27-28-23-24(26-18-8-4-6-10-20(18)31(22)23)33-15-21(32)30-13-11-29(12-14-30)19-9-5-3-7-17(19)25/h3-10,16H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYXFJQYPDJQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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